1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, substituted with bromine, fluorine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the use of electrophilic aromatic substitution reactions. For instance, starting with a benzene ring, the introduction of bromine, fluorine, methoxy, and trifluoromethyl groups can be carried out sequentially using appropriate reagents and catalysts. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its reactivity towards nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Uniqueness
1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the methoxy and trifluoromethyl groups, imparts distinct chemical properties, such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H5BrF4O |
---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF4O/c1-14-7-5(9)3-2-4(6(7)10)8(11,12)13/h2-3H,1H3 |
InChI Key |
CRQCNMXSURYRME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(F)(F)F)Br |
Origin of Product |
United States |
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